1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
Overview
Description
“1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine” is a chemical compound with the CAS Number: 1050885-51-2 . It has a molecular weight of 227.31 . The IUPAC name for this compound is 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-ylamine . The InChI code for this compound is 1S/C14H17N3/c15-13-7-4-8-14-12(13)9-16-17(14)10-11-5-2-1-3-6-11/h1-3,5-6,9,13H,4,7-8,10,15H2 .
Molecular Structure Analysis
The molecular structure of “1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine” is represented by the InChI code 1S/C14H17N3/c15-13-7-4-8-14-12(13)9-16-17(14)10-11-5-2-1-3-6-11/h1-3,5-6,9,13H,4,7-8,10,15H2 . This indicates that the compound has a benzyl group attached to the 1-position of a 4,5,6,7-tetrahydro-1H-indazol-4-amine core.
Physical And Chemical Properties Analysis
“1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine” is an oil at room temperature . It has a molecular weight of 227.31 . The compound is stable at room temperature .
Scientific Research Applications
Combinatorial Synthesis in Heterocyclic Chemistry
A study by Li et al. (2013) explores the combinatorial synthesis of fused tetracyclic heterocycles, including derivatives of 1H-indazol-5-amine and 1H-indazol-6-amine. This research demonstrates the utility of 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine in synthesizing complex chemical structures, highlighting its potential in the development of novel heterocyclic compounds.
Synthesis of Benzazepines
Gerritz et al. (2000) outline two general routes to synthesize 1,4-disubstituted-2,3,4,5-tetrahydro-1H-3-benzazepines Gerritz et al. (2000). This research is relevant as it provides methods for creating structures that are closely related to 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, thus expanding the chemical repertoire for pharmaceutical and synthetic applications.
Synthesis of 1-alkyl- or 1-aryl-1H-indazoles
Viña et al. (2007) developed a method for the one-step regioselective synthesis of 1-alkyl- or 1-aryl-1H-indazoles from ortho-halogenated alkanoylphenones, benzophenones, and arylcarboxylic acids (Viña et al., 2007). This study is pertinent as it involves the synthesis of 1H-indazoles, a key structural component of 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, showcasing its versatility in organic synthesis.
Microwave Assisted Synthesis of Benzazepines
Sarkar et al. (2012) researched the microwave-assisted synthesis of 3-benzazepin-2-ones as building blocks for 2,3-disubstituted tetrahydro-3-benzazepines (Sarkar et al., 2012). This study is relevant due to its focus on efficient synthesis methods for compounds structurally similar to 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, indicating its potential in streamlined chemical synthesis processes.
Safety And Hazards
The safety information for “1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine” indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H315, H318, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Future Directions
Indazole derivatives, including “1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine”, have been found to possess a wide range of pharmacological activities . Therefore, they have gained considerable attention in the field of medicinal chemistry. The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .
properties
IUPAC Name |
1-benzyl-4,5,6,7-tetrahydroindazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c15-13-7-4-8-14-12(13)9-16-17(14)10-11-5-2-1-3-6-11/h1-3,5-6,9,13H,4,7-8,10,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNVNRNGDGDHST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)N(N=C2)CC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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